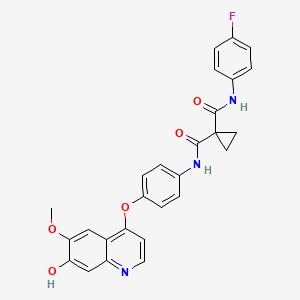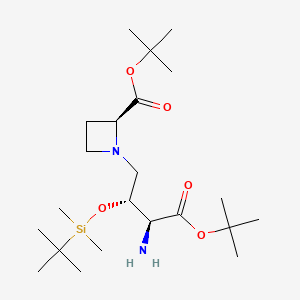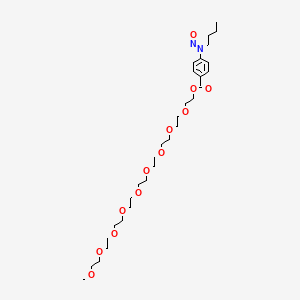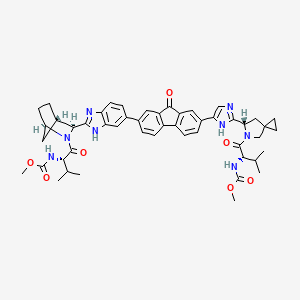
(6-Amino-4-chloropyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Amino-4-chloropyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted with an amino group at the 6-position and a chlorine atom at the 4-position
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 6-amino-4-chloropyridine with a boronic acid derivative under suitable conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and controlled temperatures.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Solvents: Organic solvents such as toluene or DMF.
Temperature: Typically conducted at elevated temperatures to facilitate the reaction.
Major Products Formed:
Biphenyl Derivatives: Resulting from Suzuki-Miyaura cross-coupling.
N-oxides: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Wissenschaftliche Forschungsanwendungen
(6-Amino-4-chloropyridin-3-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis:
Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It has applications in the development of new drugs, particularly in the field of cancer therapy.
Industry: It is used in the synthesis of materials and chemicals that require precise molecular architectures.
Wirkmechanismus
The mechanism by which (6-Amino-4-chloropyridin-3-yl)boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boronic acid reacts with a palladium catalyst to form an organopalladium intermediate, which then reacts with an aryl halide to form the final product.
Molecular Targets and Pathways Involved:
Palladium Catalysts: The palladium catalyst is essential for the cross-coupling reaction.
Transmetalation: The key step in the mechanism where the boronic acid group transfers to the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
4-Chloropyridin-3-ylboronic Acid: Similar structure but lacks the amino group.
6-Aminopyridin-3-ylboronic Acid: Similar structure but lacks the chlorine atom.
2-Amino-3-chloropyridin-4-ylboronic Acid: Different position of substituents on the pyridine ring.
Uniqueness: (6-Amino-4-chloropyridin-3-yl)boronic acid is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which allows for diverse reactivity and applications in cross-coupling reactions and other synthetic processes.
Eigenschaften
Molekularformel |
C5H6BClN2O2 |
|---|---|
Molekulargewicht |
172.38 g/mol |
IUPAC-Name |
(6-amino-4-chloropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H6BClN2O2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H,(H2,8,9) |
InChI-Schlüssel |
RSNWIVDFLNKEAC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=C1Cl)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid](/img/structure/B15354580.png)
![Cyclohexylmethyl 7-((2R,4aR,5R,7aR)-2-(1,1-Difluoropentyl)-2-hydroxy-6-oxooctahydrocyclopenta[b]pyran-5-yl)heptanoate](/img/structure/B15354588.png)
![N-(2',5-Dimethoxy-[3,4'-bipyridin]-6-yl)-5-fluoro-2-methoxybenzamide](/img/structure/B15354596.png)
![dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate](/img/structure/B15354597.png)
![(2S,3S,4S,5R,6S)-6-[4-[[(2S,3S,4S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15354604.png)



![Ethyl (1R,5S)-bicyclo[3.1.0]Hexane-6-carboxylate](/img/structure/B15354639.png)
![3-Ethoxy-3-[4-[(1-phenylpiperidin-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B15354641.png)

